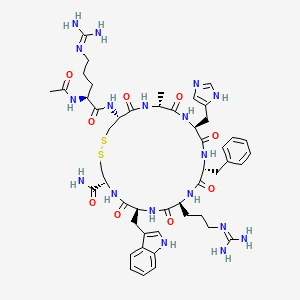
PTX-013 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.
Wissenschaftliche Forschungsanwendungen
Nanocarrier Development for Drug Delivery
Research has shown the development of multifunctional nanocarriers using PTX-013 HCl (Paclitaxel) for effective drug delivery. A study demonstrated a hybrid nanocarrier with a magnetic core and a mesoporous silica shell embedded with PTX for multimodal imaging and NIR-responsive drug release, providing a synergistic therapeutic effect in cancer treatment (Wang et al., 2016). Another research developed a magnetic-nanoparticle-modified PTX for targeted therapy in prostate cancer, enhancing drug stability and water solubility (Hua et al., 2010).
Carbon-Based Nanovectors for Drug Delivery
Carbon-based nanovectors have been studied for their effectiveness in drug delivery. One study showed that hydrophilic carbon clusters (HCCs) are effective drug delivery vehicles for PTX, providing stability and effective tumor volume reduction in an orthotopic murine model of oral squamous cell carcinoma (Berlin et al., 2010).
Targeted Drug Delivery for Hepatocellular Carcinoma
Research on hepatocellular carcinoma (HCC) targeting has led to the synthesis of nanoliposomes modified for selective and specific therapy. A study synthesized PTX nanoliposomes modified by glycyrrhetinic acid and ferric tetroxide, showing promising results for the treatment of HCC (Zhao et al., 2021).
Cellular Mechanisms and Clinical Effects
PTX's mechanism of action and clinical effects, particularly in breast cancer, have been extensively studied. A review summarized current research focused on PTX, its preclinical evaluations, and clinical applications, highlighting the challenges and advancements in PTX therapy for breast cancer (Samaan et al., 2019).
Eigenschaften
Produktname |
PTX-013 HCl |
|---|---|
Molekularformel |
C44H64Cl4N4O4 |
Molekulargewicht |
854.82 |
IUPAC-Name |
2,2',2'',2'''-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride |
InChI |
InChI=1S/C44H60N4O4.4ClH/c1-45(2)21-25-49-41-33-13-9-14-34(41)30-36-16-11-18-38(43(36)51-27-23-47(5)6)32-40-20-12-19-39(44(40)52-28-24-48(7)8)31-37-17-10-15-35(29-33)42(37)50-26-22-46(3)4;;;;/h9-20H,21-32H2,1-8H3;4*1H |
InChI-Schlüssel |
LSGLYQIMNJNTPV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=C2C=CC=C1CC3=CC=CC(CC4=CC=CC(CC5=CC=CC(C2)=C5OCCN(C)C)=C4OCCN(C)C)=C3OCCN(C)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly. |
Löslichkeit |
Soluble in DMSO |
Lagerung |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyme |
PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![analogue 55f [PMID: 11472217]](/img/structure/B1193489.png)
![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)
![4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One](/img/structure/B1193500.png)
![2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1193503.png)

